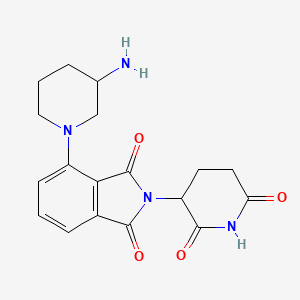

4-(3-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Description

4-(3-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a cereblon-binding immunomodulatory derivative of the isoindoline-1,3-dione scaffold. Its structure features a 2,6-dioxopiperidin-3-yl group at the 2-position and a 3-aminopiperidin-1-yl group at the 4-position. This compound is part of a broader class of molecules designed for targeted protein degradation via proteolysis-targeting chimeras (PROTACs) or as standalone anticancer agents .

Properties

Molecular Formula |

C18H20N4O4 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

4-(3-aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C18H20N4O4/c19-10-3-2-8-21(9-10)12-5-1-4-11-15(12)18(26)22(17(11)25)13-6-7-14(23)20-16(13)24/h1,4-5,10,13H,2-3,6-9,19H2,(H,20,23,24) |

InChI Key |

AEGCYTNPNOIOEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of N-(3-Aminophthaloyl)-Glutamine Derivatives Using 1,1′-Carbonyldiimidazole (CDI)

A primary and well-documented method for synthesizing 4-(3-aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione involves the cyclization of N-(3-aminophthaloyl)-glutamine or its salts with CDI as the cyclizing agent. This reaction typically proceeds in solvents such as acetonitrile, N-methylpyrrolidinone (NMP), or tetrahydrofuran (THF).

-

- Solvent: Acetonitrile (reflux for ~3 hours) or NMP/THF (room temperature for 13–15 hours)

- Temperature: Room temperature to reflux (~150 °C possible)

- Reaction time: 30 minutes to 24 hours depending on solvent and temperature

- Molar ratio of substrate to CDI: Generally from 1:1 to 1:1.5, with some flexibility (2:1 to 1:2) to optimize yield

-

- CDI activates the carboxyl group of the glutamine derivative, facilitating intramolecular cyclization to form the isoindoline-1,3-dione ring system.

-

- The product can be isolated as the free amine or converted into acid salts (e.g., hydrochloride) by reaction with appropriate acids.

This method is well-supported by multiple patent sources and is considered efficient and scalable for laboratory and industrial synthesis.

Multi-Step Synthetic Routes Involving Aminoalkylation and Piperidinyl Substitution

More complex derivatives of the target compound, including those with extended aminoalkyl chains or protected piperidine groups, are prepared through multi-step synthetic sequences. These typically involve:

-

- Initial synthesis of substituted isoindoline-1,3-dione cores

- Introduction of hydroxyalkyl or tosylate groups as intermediates

- Nucleophilic substitution with piperidine derivatives (e.g., tert-butyl-protected piperidinyl amines)

- Deprotection steps to yield the free amine on the piperidine ring

Typical reagents and conditions:

- Use of protecting groups such as tert-butyl carbamates (Boc) for piperidine nitrogen

- Alkylation reactions using tosylate intermediates

- Deprotection under acidic conditions (e.g., trifluoroacetic acid)

This approach is more elaborate and used to introduce specific substituents or to prepare derivatives for biological evaluation.

Summary Table of Preparation Methods

| Method | Key Reagents/Agents | Solvent(s) | Temperature Range | Reaction Time | Notes |

|---|---|---|---|---|---|

| Cyclization with CDI | 1,1′-Carbonyldiimidazole (CDI) | Acetonitrile, NMP, THF | RT to reflux (~150 °C) | 30 min to 24 hours | Most common, efficient, scalable |

| Cyclization with SOCl2/POCl3 | Thionyl chloride, POCl3 | Various | RT to 150 °C | 30 min to 24 hours | Alternative cyclizing agents |

| Multi-step aminoalkylation | Tosylates, Boc-protected piperidines | Various (organic solvents) | RT to reflux | Multiple steps | Used for substituted derivatives, requires protection/deprotection |

Additional Notes on Product Salt Formation

- The free amine form of the compound can be converted into various acid salts to improve stability or solubility.

- Common acids used include:

- Hydrochloric acid (HCl)

- Methanesulfonic acid

- Trifluoroacetic acid

- p-Toluenesulfonic acid

- Nitric acid, sulfuric acid, phosphoric acid

- Salt formation typically performed at 0–22 °C with a 1:1 molar ratio of acid to amine.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield simpler amine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Targeted Protein Degradation

The compound is being investigated as a building block for targeted protein degraders. These degraders can selectively eliminate unwanted proteins within cells, which is crucial for treating diseases where specific proteins contribute to pathology. The ability of this compound to engage with cellular machinery makes it a promising candidate in drug development aimed at enhancing the efficacy of existing therapies and reducing side effects.

2. Neuropharmacology

Research indicates that derivatives of this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. By modulating synaptic transmission and neuroinflammation, these compounds could help restore normal brain function or slow disease progression.

Neurobiological Insights

1. Modulation of Kynurenine Pathway

Recent studies have highlighted the role of compounds like 4-(3-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione in the kynurenine metabolic pathway. This pathway is implicated in various neurological disorders, including depression and schizophrenia. By understanding how this compound interacts with key enzymes in the kynurenine pathway, researchers aim to develop new treatments that could mitigate the effects of these disorders.

2. Antioxidant Properties

The compound exhibits potential antioxidant properties that can protect neurons from oxidative stress. This is particularly relevant in conditions characterized by increased oxidative damage, such as traumatic brain injury and chronic neurodegenerative diseases. Research into its mechanism of action could lead to novel neuroprotective strategies.

Cancer Research Applications

1. Inhibition of Tumor Growth

Preliminary studies suggest that the compound may inhibit tumor growth by interfering with critical signaling pathways involved in cell proliferation and survival. This effect could be particularly beneficial in treating various cancers where these pathways are dysregulated.

2. Combination Therapies

The potential for using this compound in combination with existing chemotherapeutic agents is being explored. By enhancing the efficacy of traditional cancer treatments while minimizing their adverse effects, this approach could lead to improved patient outcomes.

Data Tables

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Targeted Protein Degradation | Building block for drug development | Enhances protein elimination |

| Neuropharmacology | Modulation of neurotransmitter systems | Potential treatment for neurodegenerative diseases |

| Kynurenine Pathway | Interaction with enzymes | Implications for depression and schizophrenia |

| Antioxidant Properties | Protection against oxidative stress | Neuroprotective potential |

| Cancer Research | Inhibition of tumor growth | Interferes with signaling pathways |

| Combination Therapies | Enhancing efficacy of chemotherapy | Improved patient outcomes |

Case Studies

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal demonstrated that derivatives of 4-(3-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione exhibited significant neuroprotective effects in animal models of Alzheimer's disease. The compound reduced levels of amyloid-beta plaques and improved cognitive function.

Case Study 2: Cancer Treatment Synergy

In vitro studies have shown that combining this compound with standard chemotherapy agents resulted in enhanced cytotoxicity against cancer cell lines. The synergistic effect suggests a promising avenue for developing more effective cancer therapies.

Mechanism of Action

The mechanism of action of 4-(3-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to cellular receptors to modulate biological pathways.

Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Key analogs and their structural differences are summarized below:

Anticancer Activity

- The compound’s cereblon-binding capability enables degradation of oncoproteins like IKZF1/3, similar to pomalidomide. Its unique substitution may enhance selectivity for hematologic malignancies .

- Compared to thalidomide derivatives (), the 3-aminopiperidinyl group reduces neurotoxicity risks by avoiding planar aromatic systems linked to teratogenicity .

PROTAC Development

- The cyclic amine at the 4-position allows modular conjugation to target-binding warheads (e.g., kinase inhibitors) via PEG or triazole linkers. This contrasts with bulkier derivatives like 4-((3,6,9,12-tetraoxapentadec-14-yn-1-yl)oxy)- analogs, which prioritize solubility over blood-brain barrier penetration .

Biological Activity

4-(3-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, also known as a functionalized isoindoline derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a complex structure that includes piperidine rings and dioxopiperidine moieties, which may contribute to its pharmacological properties.

- Molecular Formula : C24H33Cl2N5O4

- Molecular Weight : 526.46 g/mol

- CAS Number : 2716124-15-9

- Purity : >96% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including proteins involved in cellular signaling pathways. One significant aspect of its mechanism involves the modulation of tumor necrosis factor (TNF) levels and the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are critical in inflammatory responses and cancer progression .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against several viruses, including dengue virus (DENV). The compound exhibits broad-spectrum activity by targeting viral envelope proteins, leading to a reduction in viral replication and yield in cell cultures. Specifically, it has been shown to significantly decrease the levels of intracellular DENV proteins without causing cytotoxic effects .

Anticancer Activity

The compound's ability to modulate TNF and NF-kB signaling pathways suggests its potential as an anticancer agent. By reducing elevated TNF levels often associated with tumor growth and metastasis, it may contribute to inhibiting cancer cell proliferation .

Case Studies

- Dengue Virus Study : In vitro experiments demonstrated that treatment with the compound led to a concentration-dependent reduction in DENV replication. The study utilized a virus-like particle model to assess the impact on viral particle production .

- Inflammatory Response Study : Another study focused on the effects of the compound on inflammatory markers in animal models. Results indicated a significant decrease in TNF levels following administration, supporting its role in managing inflammatory diseases .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C24H33Cl2N5O4 |

| Molecular Weight | 526.46 g/mol |

| CAS Number | 2716124-15-9 |

| Purity | >96% |

| Antiviral Activity | Effective against DENV |

| Anticancer Potential | Modulates TNF and NF-kB signaling |

Q & A

Q. What are the optimal synthetic routes for 4-(3-Aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, and how can reaction yields be improved?

Methodological Answer :

- Route Optimization : Example procedures (e.g., Example 15 and 16 in ) demonstrate that substituting triethylamine with imidazole in nucleophilic substitution reactions can alter yields (92% vs. 85%) due to differences in base strength and solubility.

- Catalyst Selection : Acidic conditions (e.g., acetic acid) may suppress side reactions during cyclization steps.

- Purification : Use preparative HPLC or recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) to enhance purity beyond 95% .

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer :

- Spectroscopy : Employ -/-NMR to confirm substituent positions (e.g., piperidinyl and isoindoline-dione moieties). IR spectroscopy can validate carbonyl stretching frequencies (~1700-1750 cm) for dioxopiperidinyl groups.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., CHNO) .

- X-ray Diffraction (PXRD) : Resolve polymorphic forms, as seen in , to identify crystalline stability and packing motifs .

Q. How can solubility and stability be assessed for in vitro assays?

Methodological Answer :

- Solubility Profiling : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) with sonication or co-solvents (e.g., cyclodextrins).

- Stability Studies : Use HPLC-UV to monitor degradation under physiological conditions (37°C, 24–72 hours). Thermal gravimetric analysis (TGA) assesses solid-state stability .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s bioactivity in protein degradation pathways?

Methodological Answer :

- Target Engagement : Use surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) to validate binding to cereblon (CRBN) E3 ligase.

- Proteomics : Perform ubiquitin-proteasome system (UPS) profiling via LC-MS/MS to identify degraded substrates (e.g., IKZF1/3 in hematological models).

- Mutagenesis : Engineer CRBN mutants (e.g., C326A) to confirm binding specificity .

Q. How should contradictory data in biological activity assays be resolved?

Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., MM.1S vs. RPMI-8226) to rule out cell-type-specific effects.

- Off-Target Screening : Use kinome/phosphoproteome arrays to identify unintended kinase inhibition.

- Statistical Validation : Apply Design of Experiments (DoE) principles () to isolate variables (e.g., serum concentration, seeding density) contributing to variability .

Q. What computational strategies predict polymorphic form impacts on pharmacokinetics?

Methodological Answer :

- Molecular Dynamics (MD) : Simulate dissolution rates of polymorphs (e.g., Form A vs. B in ) in gastrointestinal fluid models.

- QSAR Modeling : Correlate crystallographic data (e.g., lattice energy) with bioavailability parameters (C, T).

- Free-Energy Perturbation (FEP) : Calculate relative solubility and membrane permeability of polymorphs .

Q. How can synergistic effects with adjuvant therapies be systematically evaluated?

Methodological Answer :

- Combinatorial Screening : Use high-throughput synergy platforms (e.g., Chou-Talalay method) to test interactions with proteasome inhibitors (e.g., bortezomib) or immunomodulators.

- Transcriptomics : RNA-seq or single-cell sequencing identifies overlapping pathways (e.g., NF-κB, apoptosis) modulated by combination treatments.

- In Vivo Validation : Orthotopic xenograft models with pharmacokinetic/pharmacodynamic (PK/PD) bridging studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.